

Cyclooctatin: A Technical Guide to its Chemical Structure and Properties

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Compound of Interest

Compound Name: Cyclooctatin

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Abstract

Cyclooctatin, a diterpenoid produced by *Streptomyces melanosporofaciens*, has garnered significant interest within the scientific community due to its potent and selective inhibitory activity against lysophospholipase. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **cyclooctatin**. Detailed experimental protocols for its isolation, purification, and biological evaluation are presented, alongside spectroscopic data. Furthermore, this document illustrates the biosynthetic pathway of **cyclooctatin** and the workflow for its isolation and characterization through Graphviz diagrams, offering a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Physicochemical Properties

Cyclooctatin is a complex diterpenoid characterized by a unique 5-8-5 fused tricyclic ring system. Its chemical structure and properties are summarized below.

Table 1: Chemical and Physical Properties of **Cyclooctatin**

Property	Value	Reference
Molecular Formula	C ₂₀ H ₃₄ O ₃	[1]
Molecular Weight	322.49 g/mol	[1]
IUPAC Name	(1S,3aR,4R,7S,9aR,10aR)-1-((R)-sec-butyl)-4,9a-dimethyl-2,3,3a,4,5,6,7,8,9,9a,10,10a-dodecahydrodicyclopenta[a,d]cyclooctene-4,7-diol	
CAS Number	139552-97-9	
Appearance	Colorless powder	[1]
Melting Point	183-185 °C (decomposes)	
Solubility	Soluble in methanol, acetone, DMSO; Insoluble in water	
K _i for Lysophospholipase	4.8 x 10 ⁻⁶ M	[1]

Spectroscopic Data

The structural elucidation of **cyclooctatin** has been accomplished through various spectroscopic techniques. The following tables summarize the key nuclear magnetic resonance (NMR) data.

Table 2: ¹H NMR Spectroscopic Data for **Cyclooctatin** (500 MHz, CD₃OD)

Position	δ (ppm)
2	1.65 (m), 1.35 (m)
3	3.80 (dd, J=8.0, 4.0 Hz)
5	1.80 (m), 1.55 (m)
6	5.40 (d, J=10.0 Hz)
8	2.10 (m)
9	1.45 (m), 1.25 (m)
11	2.20 (m)
12	1.50 (m), 1.30 (m)
13	1.70 (m)
14	0.95 (d, J=7.0 Hz)
15	1.15 (s)
16	0.85 (s)
17	0.90 (d, J=7.0 Hz)
18	4.10 (br s)
19	3.60 (d, J=11.0 Hz), 3.45 (d, J=11.0 Hz)
20	1.05 (s)

Data adapted from a study on 17-hydroxycyclooctatin, where the core structure is identical to cyclooctatin.

Table 3: ^{13}C NMR Spectroscopic Data for Cyclooctatin (125 MHz, CD_3OD)

Position	δ (ppm)
1	45.6
2	35.8
3	78.5
4	42.1
5	25.3
6	128.9
7	138.2
8	52.4
9	40.1
10	48.9
11	38.7
12	28.1
13	34.5
14	21.3
15	29.8
16	16.2
17	20.5
18	65.4
19	70.1
20	22.8

Data adapted from a study on 17-hydroxycyclooctatin, where the core structure is identical to cyclooctatin.

Mass Spectrometry: High-resolution mass spectrometry of a related compound, 17-hydroxycyclooctatin, in positive ion mode showed dehydrated ions at m/z 321.2425 $[M+H-H_2O]^+$ and m/z 303.2318 $[M+H-2(H_2O)]^+$, suggesting the presence of hydroxyl groups that are easily lost.[2]

Infrared Spectroscopy: Specific IR data for **cyclooctatin** is not readily available in the searched literature. However, the spectrum is expected to show characteristic absorptions for O-H stretching (around $3300-3500\text{ cm}^{-1}$), C-H stretching (around $2850-3000\text{ cm}^{-1}$), and C=C stretching (around $1640-1680\text{ cm}^{-1}$).

Biological Activity and Mechanism of Action

Cyclooctatin is a potent and competitive inhibitor of lysophospholipase, an enzyme that hydrolyzes lysophospholipids.[1] This inhibition is believed to be the basis for its observed anti-inflammatory properties. By inhibiting lysophospholipase, **cyclooctatin** can modulate the levels of lysophospholipids, which are involved in various signaling pathways, including those related to inflammation.

Experimental Protocols

Fermentation and Isolation of Cyclooctatin

The following protocol is a generalized procedure based on the isolation of **cyclooctatin** and related compounds from *Streptomyces* species.[1][3]

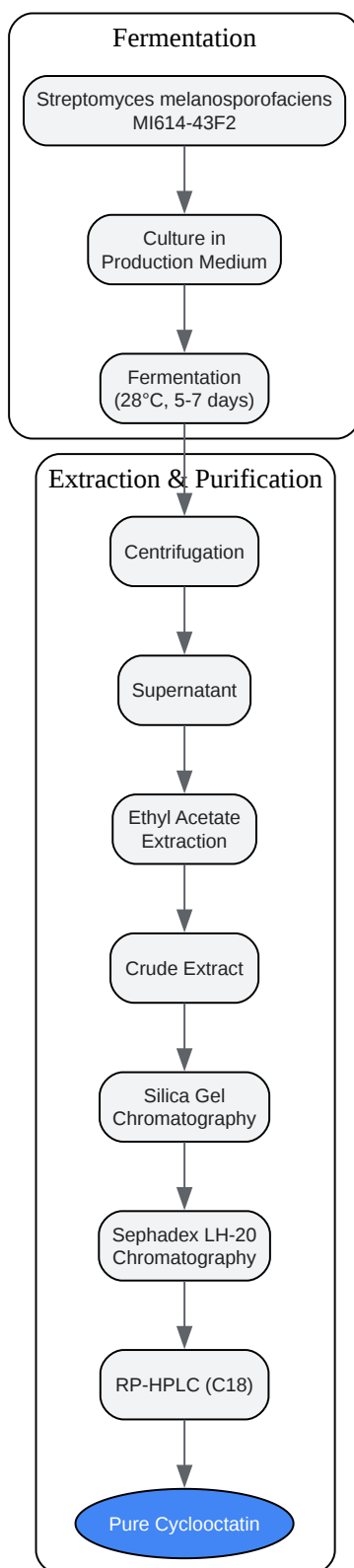
4.1.1. Fermentation of *Streptomyces melanosporofaciens* MI614-43F2

- **Strain and Culture Conditions:** *Streptomyces melanosporofaciens* MI614-43F2 is cultured in a suitable production medium. A typical medium might contain glucose, yeast extract, malt extract, and CaCO_3 , adjusted to a pH of 7.2.
- **Inoculation and Fermentation:** A seed culture is used to inoculate the production medium. Fermentation is carried out at $28\text{ }^\circ\text{C}$ for a period of 5-7 days with shaking.

4.1.2. Extraction and Purification

- **Extraction:** The culture broth is centrifuged to separate the mycelium from the supernatant. The supernatant is then extracted with an equal volume of ethyl acetate.

- Silica Gel Chromatography: The crude ethyl acetate extract is concentrated and subjected to silica gel column chromatography, eluting with a gradient of dichloromethane to 10% methanol in dichloromethane.
- Sephadex LH-20 Chromatography: Fractions containing **cyclooctatin** are further purified by size-exclusion chromatography on a Sephadex LH-20 column.
- High-Performance Liquid Chromatography (HPLC): Final purification is achieved by reversed-phase HPLC on a C18 column using a water/methanol gradient.^[1]



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Fig. 1: Workflow for the isolation of **cyclooctatin**.

Lysophospholipase Inhibition Assay

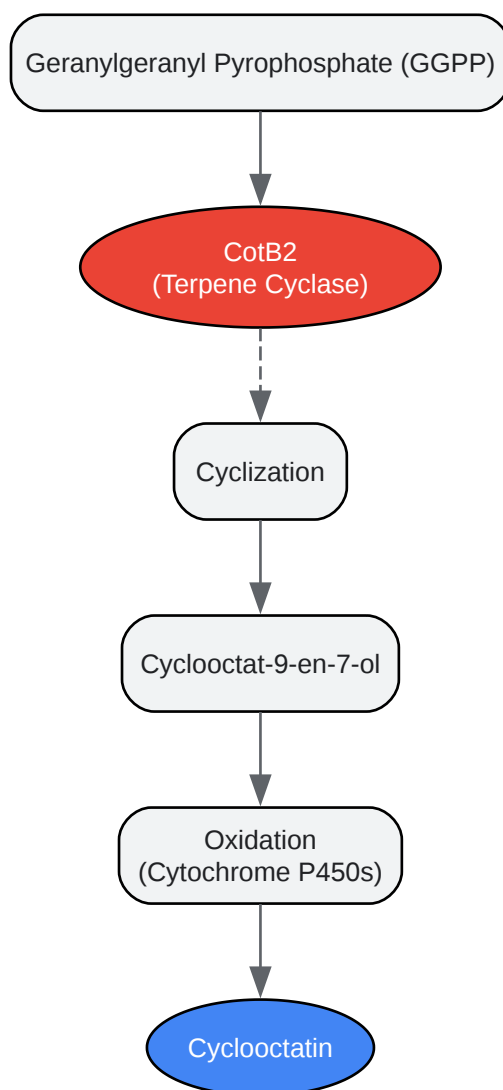
A colorimetric assay can be used to determine the inhibitory activity of **cyclooctatin** against lysophospholipase.^{[4][5]}

- Principle: The assay measures the amount of free fatty acid released from a lysophospholipid substrate by the action of lysophospholipase. The released fatty acid is then quantified using a colorimetric method.
- Reagents:
 - Lysophospholipase enzyme solution
 - Lysophosphatidylcholine (LPC) substrate solution
 - Assay buffer (e.g., Tris-HCl, pH 7.4)
 - **Cyclooctatin** solution (in DMSO or other suitable solvent)
 - Colorimetric reagent for free fatty acid determination (e.g., a kit based on the ACS-ACOD-MEHA method)
- Procedure:
 1. In a microplate, add the assay buffer, **cyclooctatin** solution (or vehicle for control), and the lysophospholipase enzyme solution.
 2. Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37 °C).
 3. Initiate the reaction by adding the LPC substrate solution.
 4. Incubate for a specific time (e.g., 30 minutes) at 37 °C.
 5. Stop the reaction (e.g., by adding a stopping reagent or by heat inactivation).
 6. Add the colorimetric reagent and incubate according to the manufacturer's instructions.
 7. Measure the absorbance at the appropriate wavelength.

- Calculation: The percentage of inhibition is calculated by comparing the absorbance of the samples containing **cyclooctatin** to the control samples. The IC₅₀ value can be determined by testing a range of **cyclooctatin** concentrations.

Biosynthesis of Cyclooctatin

The biosynthesis of **cyclooctatin** in *Streptomyces melanosporofaciens* begins with the universal precursor for diterpenes, geranylgeranyl pyrophosphate (GGPP). The key step is the cyclization of GGPP, catalyzed by the terpene cyclase CotB2, to form the characteristic 5-8-5 tricyclic skeleton of the **cyclooctatin** precursor, cyclooctat-9-en-7-ol. Subsequent oxidation steps, likely catalyzed by cytochrome P450 monooxygenases, lead to the final product, **cyclooctatin**.^[6]



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Fig. 2: Biosynthetic pathway of **cyclooctatin**.

Conclusion

Cyclooctatin represents a promising natural product with significant potential for the development of novel anti-inflammatory agents. This technical guide provides a detailed summary of its chemical and biological properties, along with essential experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery, facilitating further investigation into the therapeutic applications of this intriguing molecule.

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